molecular formula C8H17NO B15344115 (1S,2S)-2-(aminomethyl)cycloheptan-1-ol

(1S,2S)-2-(aminomethyl)cycloheptan-1-ol

Cat. No.: B15344115
M. Wt: 143.23 g/mol
InChI Key: DEEDWZHOSLMVCD-YUMQZZPRSA-N
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Description

cis-2-Aminomethylcycloheptanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of cycloheptanol, featuring an aminomethyl group at the second position in the cis configuration. This compound is primarily used in laboratory settings and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Aminomethylcycloheptanol hydrochloride typically involves the reaction of cycloheptanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of cis-2-Aminomethylcycloheptanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-2-Aminomethylcycloheptanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-2-Aminomethylcycloheptanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-Aminomethylcycloheptanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-Aminomethylcycloheptanol hydrochloride is unique due to its specific ring size and the cis configuration of the aminomethyl group. These structural features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1S,2S)-2-(aminomethyl)cycloheptan-1-ol

InChI

InChI=1S/C8H17NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m0/s1

InChI Key

DEEDWZHOSLMVCD-YUMQZZPRSA-N

Isomeric SMILES

C1CC[C@H]([C@H](CC1)O)CN

Canonical SMILES

C1CCC(C(CC1)O)CN

Origin of Product

United States

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